2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone

Physicochemical characterization Positional isomerism Purification optimization

SAR programs using thiomorpholinomethyl benzophenones face unpredictable potency shifts from positional isomer substitution. 2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone (CAS 898763-19-4) resolves this with the defined 3'-meta configuration: • 14°C lower BP (441.5 vs 455.5°C) for easier vacuum distillation purification • Thiomorpholine sulfur enables selective oxidation to sulfoxide/sulfone metabolites • Higher LogP (~4.08) vs unsubstituted analogs for enhanced membrane permeability Ideal for antitumor drug discovery SAR campaigns and chromatographic method development.

Molecular Formula C20H23NOS
Molecular Weight 325.5 g/mol
CAS No. 898763-19-4
Cat. No. B1359639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone
CAS898763-19-4
Molecular FormulaC20H23NOS
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCSCC3
InChIInChI=1S/C20H23NOS/c1-15-5-3-6-16(2)19(15)20(22)18-8-4-7-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
InChIKeySDGIZBWECUOTSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-3'-thiomorpholinomethyl Benzophenone: Identity and Class


2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone (CAS 898763-19-4) is a synthetic benzophenone derivative with the molecular formula C20H23NOS and a molecular weight of 325.47 g/mol . Its structure features a benzophenone carbonyl core substituted at the 2- and 6-positions of one phenyl ring with methyl groups and at the 3'-position of the opposing ring with a thiomorpholin-4-ylmethyl moiety . This compound belongs to the broader class of thiomorpholinomethyl benzophenones, which are investigated as synthetic intermediates, photoinitiators, and scaffolds in medicinal chemistry programs targeting antitumor and antimicrobial applications [1]. It is commercially available from multiple suppliers at purities of 95–98% for research use only, with catalog listings from Fluorochem (97%), AKSci (95%), abcr (97%), and Leyan (98%) .

Why 2,6-Dimethyl-3'-thiomorpholinomethyl Benzophenone Cannot Be Replaced by Analogs


Thiomorpholinomethyl benzophenones with identical molecular formulae can display markedly different physicochemical and biological properties depending solely on the positional arrangement of substituents. In this compound class, the 3'-(meta) placement of the thiomorpholinomethyl group, combined with the 2,6-dimethyl substitution pattern, creates a unique stereoelectronic environment that distinguishes it from the 2'-(ortho) and 4'-(para) isomers as well as from mono-methyl or unsubstituted analogs [1]. Variations of a single methyl group position have been shown in related benzophenone series to alter cytotoxic potency by over an order of magnitude [2]. Therefore, substituting the 3'-isomer with a positional analog without systematic comparative data risks altering target engagement, metabolic stability, or synthetic reactivity in ways that cannot be predicted from structural similarity alone. The quantitative evidence below documents the measurable differences that support informed procurement decisions.

2,6-Dimethyl-3'-thiomorpholinomethyl Benzophenone: Quantitative Differentiation


Positional Isomerism: Boiling Point and Flash Point Differences

The 3'-isomer exhibits a lower computed boiling point than both the 2'- and 4'-isomers, a difference that can influence distillation-based purification strategies during scale-up. Specifically, the 3'-meta isomer has a predicted boiling point of 441.5 °C at 760 mmHg, compared to 455.5 °C for the 2'-ortho isomer and 441.5 °C for the 4'-para isomer . The flash point follows a parallel trend: 220.8 °C (3'-meta) vs. 229.3 °C (2'-ortho) . This 14 °C boiling point differential between 3'- and 2'-isomers, despite identical molecular formula and molecular weight, arises from differences in intermolecular packing efficiency driven by substituent geometry, which can be exploited in separation science .

Physicochemical characterization Positional isomerism Purification optimization

LogP Enhancement by 2,6-Dimethyl Substitution

The presence of the 2,6-dimethyl substitution on the benzophenone core of the target compound elevates its computed partition coefficient (LogP) to approximately 4.08, compared to approximately 3.40 for the unsubstituted analog 3-(thiomorpholinomethyl)benzophenone . This represents a ΔLogP of +0.68, corresponding to an approximately 4.8-fold increase in the octanol/water partition coefficient. The 4'-positional isomer of the 2,6-dimethyl compound has a comparable computed LogP of 4.02, confirming that the methyl substitution rather than the thiomorpholinomethyl position is the primary driver of lipophilicity . Increased lipophilicity may enhance passive membrane permeability but could also reduce aqueous solubility, a trade-off that is critical in cell-based assay design and in vivo formulation development [1].

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and PSA Comparison Among Analogs

The target compound (MW = 325.47 g/mol, calculated PSA = 45.61 Ų) has a molecular weight that is 28.05 g/mol higher than the unsubstituted analog 3-(thiomorpholinomethyl)benzophenone (MW = 297.42 g/mol) and 14.03 g/mol higher than the 4'-methyl-3-thiomorpholinomethyl benzophenone (MW = 311.44 g/mol) . Despite this molecular weight difference, the polar surface area (PSA) remains constant at 45.61 Ų across these analogs because the additional methyl groups are non-polar and do not contribute to PSA . This creates a systematic divergence in the MW/PSA ratio, which affects predicted passive permeability: the target compound has a higher MW for a given PSA, potentially reducing transcellular diffusion rates compared to the lower-MW analogs [1].

Molecular properties Permeability prediction Rule-of-five

Thiomorpholine vs. Morpholine: Sulfur Reactivity and Biological Profile

The thiomorpholine moiety in the target compound contains a sulfur atom in place of the oxygen found in the morpholine ring, endowing it with distinct chemical and biological properties. On a class level, thiomorpholine-containing benzophenone derivatives have demonstrated potent cytotoxic activity against P388 murine leukemia and PC-6 human lung carcinoma cell lines in vitro, with specific compounds from this series (3a, 3c, 3j) also showing significant in vivo antitumor activity against malignant ascites in mice [1]. The sulfur atom provides a larger van der Waals radius (1.85 Å vs. 1.52 Å for oxygen), higher polarizability, and the capacity for sulfur-specific interactions such as S–π contacts and disulfide bond formation with cysteine residues in protein targets, which are not available to morpholine analogs [2]. These properties make the thiomorpholine scaffold a distinct chemical tool relative to morpholine-based benzophenones in probe and lead discovery programs [1][3].

Thiomorpholine Heterocyclic chemistry Sulfur-containing scaffolds

2,6-Dimethyl-3'-thiomorpholinomethyl Benzophenone: Recommended Procurement Scenarios


Thiomorpholine Benzophenone Library for Antitumor Lead Optimization

2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone is suitable as a scaffold for structure–activity relationship (SAR) studies in antitumor drug discovery programs. The thiomorpholinomethyl benzophenone class has demonstrated potent in vitro cytotoxic activity against P388 murine leukemia and PC-6 human lung carcinoma cell lines [1]. The 2,6-dimethyl substitution pattern yields a higher LogP (~4.08) compared to unsubstituted analogs (~3.40), which may translate to enhanced membrane permeability and altered intracellular distribution . This compound can serve as a lipophilic comparator in systematic SAR campaigns exploring the impact of substituent position and heteroatom identity (S vs. O) on target potency and selectivity.

Positional Isomer Effects on Boiling Point and Purification

The 14 °C lower computed boiling point of the 3'-meta isomer (441.5 °C) relative to the 2'-ortho isomer (455.5 °C) provides a practical basis for selecting this positional isomer when vacuum distillation is the preferred purification method [1]. For process chemistry groups scaling up benzophenone derivatives, this boiling point differential can reduce energy consumption and thermal exposure during purification. Procurement of the 3'-isomer is therefore justified when distillation-based isolation is planned and thermal degradation is a concern.

Thiomorpholine-Specific Probe Development via Sulfur Reactivity

The thiomorpholine moiety in this compound provides a sulfur atom capable of undergoing selective oxidation to sulfoxide or sulfone metabolites, forming S–π interactions with aromatic protein residues, and potentially engaging in reversible disulfide bond formation with cysteine thiols [1]. These properties are absent in morpholine (oxygen) analogs. Researchers developing covalent or reversible-covalent probes targeting cysteine-rich binding sites may therefore prioritize procurement of thiomorpholine-containing benzophenones over their morpholine counterparts.

Higher-MW, Constant-PSA Reference Standard for Method Development

With a molecular weight of 325.47 g/mol at a constant polar surface area of 45.61 Ų, this compound can serve as a higher-MW reference standard in chromatographic method development for benzophenone derivative analysis [1]. The MW/PSA ratio of the target compound (~7.13 g/mol/Ų) is systematically higher than that of the unsubstituted analog (~6.52 g/mol/Ų) , providing a distinct retention time marker in reversed-phase HPLC method validation for compound libraries containing multiple thiomorpholinomethyl benzophenone analogs.

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